Lower Molecular Weight and Reduced Complexity vs. Piperidine-Substituted Analog (1146080-74-1)
The target compound (MW 254.67 g/mol, 18 heavy atoms) is substantially smaller and less complex than the piperidine-substituted analog 2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS 1146080-74-1; MW 333.4 g/mol, 25 heavy atoms), representing a ~24% reduction in molecular weight and ~28% fewer heavy atoms [1] [2]. This size difference directly impacts compliance with fragment-based and lead-like property guidelines (MW ≤ 300), positioning the target as a more favorable starting point for fragment-to-lead campaigns.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 254.67 g/mol; Heavy atom count = 18 |
| Comparator Or Baseline | CAS 1146080-74-1: MW = 333.4 g/mol; Heavy atom count = 25 |
| Quantified Difference | ΔMW = -78.73 g/mol (-23.6%); ΔHeavy atoms = -7 (-28.0%) |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.18, PubChem release 2021.05.07) [1] [2] |
Why This Matters
Lower molecular weight correlates with higher probability of favorable oral bioavailability and CNS penetration, making the target compound a strategically preferable scaffold in fragment-based screening libraries.
- [1] PubChem Compound Summary for CID 45789040, 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45789040 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 45786607, 2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1146080-74-1 (accessed 2026-04-28). View Source
